molecular formula C23H22N4O B2689326 4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 863020-10-4

4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2689326
CAS No.: 863020-10-4
M. Wt: 370.456
InChI Key: RVWKYMXDPNQWMY-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a chemical compound designed for scientific research and development. It features an imidazo[1,2-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatility in interacting with biological targets. This heterocyclic system is frequently explored in the design of kinase inhibitors, as it can effectively form key hydrogen bonds in the ATP-binding site of various kinases . The structural motif present in this compound is associated with potential activity against tyrosine kinases, which are crucial targets in oncology and inflammatory disease research . Related analogs have demonstrated potent inhibitory activity against discoidin domain receptors (DDRs) and c-KIT, suggesting this compound's value for investigating signaling pathways involved in cell proliferation, differentiation, and migration . Its mechanism of action, if similar to its structural relatives, may involve a type II binding mode, stabilizing the kinase in an inactive conformation . Researchers can utilize this compound as a chemical tool to study kinase function or as a lead structure for the development of novel therapeutic agents. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-tert-butyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-23(2,3)18-10-8-16(9-11-18)21(28)25-19-7-4-6-17(14-19)20-15-27-13-5-12-24-22(27)26-20/h4-15H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWKYMXDPNQWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multistep reactions. One common approach is the condensation reaction between an appropriate imidazo[1,2-a]pyrimidine derivative and a benzamide derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Electrophilic Bromination

The imidazo[1,2-a]pyrimidine core exhibits reactivity toward electrophilic substitution. Bromination at the pyrimidine ring’s 7-position is achievable using molecular bromine (Br₂) or N-bromosuccinimide (NBS) under mild conditions. This reaction is critical for introducing halogens for further functionalization via cross-coupling.

Table 1: Bromination Reaction Parameters

Reaction ComponentDetails
ReagentsBr₂ or NBS, Lewis acid (e.g., FeBr₃)
ConditionsDichloromethane (DCM), 25–50°C
Major Product7-Bromo-4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
References

Suzuki-Miyaura Cross-Coupling

Brominated derivatives undergo palladium-catalyzed coupling with aryl boronic acids, enabling diversification of the imidazo[1,2-a]pyrimidine scaffold. This method is pivotal for introducing aryl/heteroaryl groups at the 7-position.

Table 2: Cross-Coupling Reaction Parameters

Reaction ComponentDetails
ReagentsPd(PPh₃)₄, Na₂CO₃, aryl boronic acid
ConditionsDioxane/water (3:1), 80–100°C, 12–24 hours
Major Product7-Aryl-4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
References

Hydrolysis of Benzamide Moiety

The amide bond in the benzamide group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-(tert-butyl)benzoic acid and 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline. This reaction is instrumental in modifying pharmacokinetic properties.

Table 3: Hydrolysis Reaction Parameters

Reaction ComponentDetails
Reagents6M HCl (acidic) or 2M NaOH (basic)
ConditionsReflux, 6–12 hours
Major Products4-(tert-Butyl)benzoic acid + 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline
References

Nucleophilic Aromatic Substitution

If halogenated (e.g., bromine at the 7-position), the compound reacts with nucleophiles such as amines or thiols. This facilitates the introduction of functional groups critical for biological activity modulation.

Table 4: Substitution Reaction Parameters

Reaction ComponentDetails
ReagentsAmines (e.g., NH₃), K₂CO₃
ConditionsDMF, 80°C, 8–16 hours
Major Product7-Amino-4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
References

Oxidative Functionalization

The tert-butyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, enhancing solubility for pharmacological applications.

Table 5: Oxidation Reaction Parameters

Reaction ComponentDetails
ReagentsKMnO₄, H₂SO₄
Conditions100°C, 4–8 hours
Major Product4-Carboxy-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
References

Key Research Findings

  • Bromination Efficiency : Bromination at the 7-position proceeds with >80% yield using NBS/FeBr₃ in DCM .

  • Cross-Coupling Scope : Suzuki reactions tolerate electron-rich and electron-deficient boronic acids, enabling diverse aryl substitutions .

  • Hydrolysis Kinetics : Acidic hydrolysis (6M HCl) achieves complete amide cleavage within 8 hours, while basic conditions require longer durations (12+ hours) .

  • Biological Relevance : Brominated and aminated derivatives show enhanced kinase inhibition (e.g., Aurora kinases), highlighting structure-activity relationships .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is C20H24N4OC_{20}H_{24}N_{4}O, with a molecular weight of approximately 336.44 g/mol. The compound features a tert-butyl group attached to a benzamide structure, which is further substituted with an imidazo[1,2-a]pyrimidine moiety. This unique structure contributes to its biological activity.

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Research indicates that derivatives of imidazo[1,2-a]pyrimidine are effective in inhibiting c-KIT kinase, a critical target in various cancers such as gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. The inhibition of c-KIT kinase has been linked to reduced tumor growth and enhanced patient outcomes in cases where c-KIT mutations are present .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing imidazo[1,2-a]pyrimidine derivatives. These compounds exhibit activity against a range of bacterial strains, making them candidates for the development of new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Study 1: Inhibition of c-KIT Kinase

A pivotal study demonstrated that a related compound effectively inhibited c-KIT kinase activity across various mutations associated with GISTs. This inhibition led to significant reductions in tumor size in preclinical models . The study emphasizes the importance of targeting specific mutations for effective cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives including the imidazo[1,2-a]pyrimidine scaffold were tested against resistant strains of bacteria. The results indicated that these compounds had Minimum Inhibitory Concentrations (MICs) lower than those of existing antibiotics, suggesting their potential as novel antimicrobial agents .

Data Tables

Application AreaMechanism of ActionRelevant Findings
AnticancerKinase inhibitionSignificant tumor size reduction in GIST models
AntimicrobialDisruption of cell wall synthesisLower MICs compared to standard antibiotics

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to certain protein targets, modulating their activity and influencing cellular pathways. This compound may inhibit or activate specific enzymes, leading to downstream effects that contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between 4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide and related compounds:

Compound Name Core Structure Key Substituents Target Activity Physicochemical Properties
This compound Imidazo[1,2-a]pyrimidine - 4-tert-butylbenzamide
- 3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl
Selective DDR1/2 inhibition (proposed) High lipophilicity (logP ~3.5*)
Imatinib () Benzamide - 4-methylpiperazinemethyl
- Pyrimidinylamino
DDR1/2 inhibition (non-selective)
BCR-ABL primary target
Moderate solubility (logP ~2.8)
Nilotinib () Benzamide - Trifluoromethylphenyl
- 4-methylpiperazinyl
DDR1/2 inhibition (non-selective)
BCR-ABL inhibitor
High metabolic stability (CF3 group)
3e (N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine) () Imidazo[1,2-a]pyrimidine - 4-Trifluoromethylphenylimine Unreported (structural analog) Melting point: 224–226°C
Moderate logP
BH9 (4-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]benzamide) () Imidazo[1,2-a]pyridine - 4-tert-butylbenzamide
- 6-(pyrazol-4-yl)imidazo[1,2-a]pyridine
Unreported (structural analog) Higher polarity (pyrazole substituent)

*Estimated based on tert-butyl contribution.

Key Comparisons:

Core Heterocycle :

  • The imidazo[1,2-a]pyrimidine core in the target compound distinguishes it from imidazo[1,2-a]pyridine derivatives (e.g., BH9 in ). Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding with kinase active sites compared to pyridine’s single nitrogen .

Electron-withdrawing groups (e.g., CF₃ in nilotinib) improve metabolic stability but may reduce target affinity compared to tert-butyl .

Selectivity :

  • Unlike imatinib and nilotinib—multi-kinase inhibitors with off-target DDR1/2 activity—the target compound is designed for selective DDR1/2 inhibition , minimizing off-target toxicity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Buchwald-Hartwig coupling for aryl-amine bond formation, similar to imatinib derivatives (). In contrast, compounds use reductive amination (NaBH₄), which may limit scalability .

Physicochemical Properties:

  • Melting Points : Imine derivatives (e.g., 3e in ) show higher melting points (224–226°C) than reduced amine analogs (175–197°C), reflecting crystallinity differences .
  • Solubility : The tert-butyl group may lower solubility compared to methoxy or piperazinyl substituents (), necessitating formulation optimization .

Biological Activity

4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in treating various proliferative diseases, including cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H22N4O\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}

This structure features a tert-butyl group, an imidazo[1,2-a]pyrimidine moiety, and a benzamide backbone, which contribute to its pharmacological properties.

Research indicates that this compound functions primarily as a kinase inhibitor. It targets specific kinases involved in cell proliferation and survival pathways, particularly those associated with oncogenic signaling. The imidazo[1,2-a]pyrimidine structure is known for its ability to interact with ATP-binding sites in kinases, leading to inhibition of their activity.

Antitumor Activity

Numerous studies have evaluated the antitumor efficacy of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
K562 (Leukemia)0.067
HCT116 (Colon)0.064
MDA-MB-231 (Breast)0.140

These values indicate that the compound exhibits potent activity against these cell lines, suggesting its potential as a therapeutic agent.

Selectivity and Mechanism Insights

The selectivity of this compound for certain kinases was assessed through various assays. Notably, it showed minimal off-target effects on non-cancerous cell lines at concentrations up to 10 µM. This selectivity is crucial for reducing side effects during treatment.

Case Studies

  • In Vivo Efficacy : In a mouse model of leukemia, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume decrease of approximately 70% after four weeks of treatment at a dosage of 25 mg/kg per day .
  • Combination Therapy : A combination study with standard chemotherapeutics revealed that the compound enhanced the efficacy of existing treatments by inhibiting resistance pathways in cancer cells. This synergistic effect was particularly noted in breast cancer models .

Pharmacokinetics

Pharmacokinetic studies indicated favorable absorption and distribution characteristics for the compound. After oral administration in rats, peak plasma concentrations were achieved within 1 hour, with a half-life of approximately 6 hours. This profile supports its potential for oral bioavailability in clinical settings.

Q & A

Advanced Research Question

  • LogP and pKa : Calculated using software like ACD/Labs or PubChem tools to assess lipophilicity (LogP ~3.2) and ionization (pKa ~6.5 for the imidazo N-H) .
  • Polar Surface Area (PSA) : Determined via molecular modeling (~90 Ų) to predict membrane permeability .
  • Docking Studies : Virtual screening against phosphodiesterase or kinase targets using AutoDock Vina to prioritize biological assays .

What experimental strategies are recommended for evaluating biological activity?

Advanced Research Question

  • In Vitro Assays : Screening against PDE4 or cancer cell lines (e.g., MCF-7) using ATPase activity or MTT viability assays .
  • SAR Analysis : Modifying the tert-butyl group or benzamide substituents to study activity trends .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to measure half-life and CYP inhibition .

How is the crystal structure determined, and what insights does it provide?

Advanced Research Question

  • Crystallization : Slow vapor diffusion from acetonitrile to obtain single crystals .
  • X-ray Diffraction : Data collection at 100 K reveals intermolecular interactions (e.g., π-stacking of imidazo rings) influencing solubility and stability .

What mechanistic pathways are proposed for key reactions in the synthesis?

Advanced Research Question

  • Cyclization Mechanism : Iodine-mediated radical or electrophilic pathways for imidazo[1,2-a]pyrimidine formation, supported by ESR or trapping experiments .
  • Amide Coupling : Proposed activation of the carboxylic acid via HOBt/EDC to form an reactive O-acylisourea intermediate .

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